![molecular formula C6H7N3O B1448134 5H,7H-呋喃[3,4-d]嘧啶-2-胺 CAS No. 1648750-00-8](/img/structure/B1448134.png)
5H,7H-呋喃[3,4-d]嘧啶-2-胺
描述
5H,7H-Furo[3,4-d]pyrimidin-2-amine is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves a cascade approach and the reaction sequence of Knoevenagel condensation/Michael-addition/intramolecular cyclization . These reactions are completed in a single step in a one-pot system in ethanol .Molecular Structure Analysis
The molecular structure of 5H,7H-Furo[3,4-d]pyrimidin-2-amine consists of a furo[3,4-d]pyrimidin-2-amine core . The InChI code for this compound is 1S/C6H7N3O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2,(H2,7,8,9) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Knoevenagel condensation, Michael addition, and intramolecular cyclization . These reactions are completed in a single step in a one-pot system in ethanol .Physical And Chemical Properties Analysis
5H,7H-Furo[3,4-d]pyrimidin-2-amine is a powder that is stored at room temperature .科学研究应用
蛋白激酶抑制剂用于癌症治疗
呋喃[2,3-d]嘧啶化合物,包括 5H,7H-呋喃[3,4-d]嘧啶-2-胺,已显示出作为蛋白激酶抑制剂用于癌症治疗的潜力 . 这些化合物通过不同的作用机制发挥其抗癌潜力,其中之一是抑制蛋白激酶,蛋白激酶是控制细胞生长、分化、迁移和代谢的必需酶 .
抗癌活性
呋喃[2,3-d]嘧啶化合物已显示出有希望的抗癌活性 . 已发现它们可以抑制癌细胞的生长并诱导凋亡,这是一种程序性细胞死亡的形式 .
二氢叶酸还原酶 (DHFR) 抑制
呋喃[2,3-d]嘧啶已被合成作为叶酸循环酶的潜在抑制剂 . 抑制 DHFR 是治疗癌症的一种常见策略,因为它可以阻止 DNA 复制所需的核苷酸的合成 .
多受体酪氨酸激酶抑制剂
呋喃[2,3-d]嘧啶化合物已被开发为多受体酪氨酸激酶抑制剂 . 这些化合物可以同时抑制多种酪氨酸激酶,这可能导致更有效的癌症治疗 .
糖原合成酶激酶-3 抑制剂
呋喃[2,3-d]嘧啶已被用于开发糖原合成酶激酶-3 抑制剂 . 抑制这种酶在多种疾病中具有潜在的治疗应用,包括 2 型糖尿病、阿尔茨海默病、炎症和癌症 .
抗真菌活性
呋喃[2,3-d]嘧啶化合物已显示出抗真菌活性 . 这表明其在治疗真菌感染方面具有潜在的应用 .
抗菌活性
呋喃[2,3-d]嘧啶化合物已显示出抗菌活性 . 这表明其可能用于开发新型抗生素 .
抗病毒活性
作用机制
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it may exert its effects through the inhibition of protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, the compound could potentially disrupt cellular signaling processes, thereby affecting cell growth and other functions .
Biochemical Pathways
Given that similar compounds inhibit protein kinases , it is likely that the compound affects pathways involving these enzymes. Protein kinases play a crucial role in many cellular signaling pathways, including those involved in cell growth, differentiation, migration, and metabolism .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential anticancer activity . By inhibiting protein kinases, the compound could disrupt cellular signaling processes, potentially leading to the inhibition of cell growth and other functions .
安全和危害
The safety information for 5H,7H-Furo[3,4-d]pyrimidin-2-amine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
生化分析
Biochemical Properties
5H,7H-furo[3,4-d]pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds and electrostatic interactions with surrounding residues, enhancing its binding capacity . This compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of 5H,7H-furo[3,4-d]pyrimidin-2-amine on cells are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain cell lines, such as K562, with varying IC50 values . This inhibition can lead to changes in cell function, including alterations in cell growth and apoptosis.
Molecular Mechanism
At the molecular level, 5H,7H-furo[3,4-d]pyrimidin-2-amine exerts its effects through binding interactions with biomolecules. It can form hydrogen bonds and electrostatic interactions with enzymes, leading to inhibition or activation . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H,7H-furo[3,4-d]pyrimidin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of 5H,7H-furo[3,4-d]pyrimidin-2-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
5H,7H-furo[3,4-d]pyrimidin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function and health.
Transport and Distribution
The transport and distribution of 5H,7H-furo[3,4-d]pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
5H,7H-furo[3,4-d]pyrimidin-2-amine is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct it to particular organelles, affecting its activity and function
属性
IUPAC Name |
5,7-dihydrofuro[3,4-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCJUMAHADEOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648750-00-8 | |
| Record name | 5H,7H-furo[3,4-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


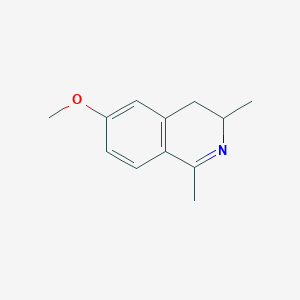
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)
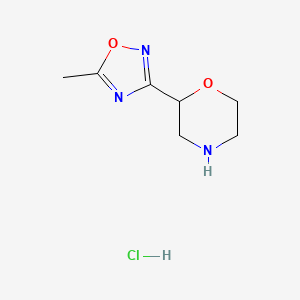
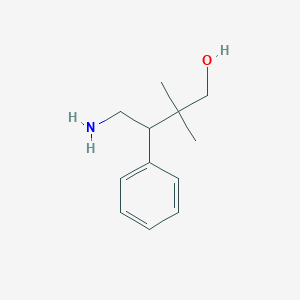
![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)
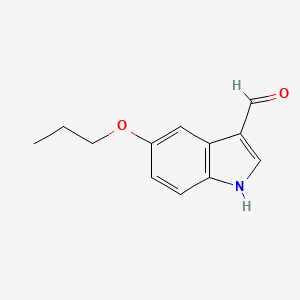
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)
![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)
![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)
![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)

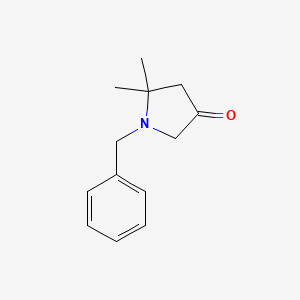
![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)
